molecular formula C7H6ClN3O B13716053 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B13716053
M. Wt: 183.59 g/mol
InChI Key: RQONONGHIHDMSG-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound featuring a pyrazolo-pyridinone core with a chlorine atom at position 4 and a methyl group at position 4. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Recent studies highlight its role as a precursor for synthesizing soluble guanylate cyclase (sGC) stimulators, which are promising therapeutic agents for cardiovascular diseases . The compound’s fused bicyclic system enhances binding affinity to biological targets, while its substituents modulate reactivity and solubility.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C7H6ClN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-3H,1H3,(H,9,10)

InChI Key

RQONONGHIHDMSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The resulting mixture is then cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism makes it a promising candidate for the development of anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazolo-Pyridinone Family

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one Pyrazolo[3,4-c]pyridinone 4-Cl, 6-CH3 sGC stimulation Multi-step organic synthesis
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo[3,4-b]pyridinone 5-Cl, 4-CH2Cl, 3-CH3, 1-Ph Not reported (structural focus) Ionic liquid-mediated synthesis
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridinone 4-CH2Cl, 1-CH3, 3-CH3 Not reported (intermediate) Conventional reflux
3-(substituted)-5,6-dihydro-6-(substituted)-1H-pyrazolo[3,4-c]pyridin-7(4H)-one Pyrazolo[3,4-c]pyridinone Variable substituents at 3, 6 Anticancer agents Microwave-assisted synthesis
Key Observations :
  • Core Structure Differences : Pyrazolo[3,4-c ] vs. [3,4-b ] ring fusion alters nitrogen positioning, impacting hydrogen-bonding capabilities and target selectivity. For example, the [3,4-c] core in the target compound is critical for sGC activation , whereas [3,4-b] derivatives may lack this specificity.
  • Substituent Effects :
    • Chlorine vs. Chloromethyl : The 4-Cl group in the target compound reduces steric bulk compared to 4-CH2Cl in , enhancing its ability to penetrate cellular membranes.
    • Methyl Group : The 6-CH3 substituent in the target compound improves metabolic stability relative to unsubstituted analogues .

Pharmacological and Functional Comparisons

  • sGC Stimulation: Derivatives of the target compound (e.g., DPK-399, KL-67) elevate cGMP levels in vascular smooth muscle cells (VSMCs) by synergizing with nitric oxide (NO). This activity is absent in pyrazolo[3,4-b]pyridinones, which lack the [3,4-c] core required for sGC interaction .
  • Anticancer Activity: Pyrazolo[3,4-c]pyridinones with tetrahydro/dihydro modifications (e.g., 3-substituted derivatives) inhibit cancer cell proliferation via kinase modulation . The target compound’s chlorine and methyl groups may enhance cytotoxicity compared to less-substituted analogues.
  • MCH-R1 Antagonism: Pyrrolo[3,4-b]pyridin-7(6H)-ones (e.g., in ) target melanin-concentrating hormone receptors, demonstrating how minor core heteroatom changes (pyrrolo vs. pyrazolo) redirect biological activity.

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